molecular formula C18H30O B1245490 6-[3]-Ladderane-1-hexanol

6-[3]-Ladderane-1-hexanol

Cat. No. B1245490
M. Wt: 262.4 g/mol
InChI Key: OPEALXSBJSNYAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[3]-ladderane-1-hexanol is a primary alcohol.

Scientific Research Applications

1. Biofuel Potential 6-[3]-Ladderane-1-hexanol, as a derivative of 1-hexanol, has been identified as a potential biofuel. 1-Hexanol exhibits desirable properties such as a high cetane number and energy density, making it an attractive candidate for diesel engines. Research has explored the synthesis of 1-hexanol from biomass sources like glucose and lignocellulosic biomass, utilizing engineered micro-organisms. In diesel engines, 1-hexanol can enhance combustion and emission characteristics. The addition of 1-hexanol to diesel has been found to lead to longer ignition delays and enhanced premixed combustion, along with a reduction in smoke density at all loads. This highlights the potential of 1-hexanol and its derivatives, such as 6-[3]-Ladderane-1-hexanol, in sustainable biofuel applications (Poures et al., 2017).

2. Catalyst in Chemical Synthesis 6-[3]-Ladderane-1-hexanol is a fine chemical with broad prospects, possessing the general chemistry properties of alcohols and halogenated hydrocarbons. It has been studied in the context of mono-bromination reactions for the preparation of 6-bromo-1-hexanol from 1,6-hexanediol. Iodine catalytic methods in these reactions show advantages such as less dosage, mild reaction conditions, short reaction time, and being environmentally friendly. This suggests that 6-[3]-Ladderane-1-hexanol could play a role in chemical synthesis and catalysis (Fei, 2007).

3. Unique Structural and Biological Applications The ladderane structure, with its unique fused cyclobutane rings, is not only structurally intriguing but also has perceived biological functions for organism protection. The synthesis of ladderanes like ent-[3]-ladderanol has been pursued, with implications for the development of new compounds with potential biological applications. This research emphasizes the importance of ladderane structures, of which 6-[3]-Ladderane-1-hexanol is a part, in both chemistry and biology (Line et al., 2017).

properties

Product Name

6-[3]-Ladderane-1-hexanol

Molecular Formula

C18H30O

Molecular Weight

262.4 g/mol

IUPAC Name

6-(10-tetracyclo[6.4.0.02,7.03,6]dodecanyl)hexan-1-ol

InChI

InChI=1S/C18H30O/c19-10-4-2-1-3-5-12-6-7-15-16(11-12)18-14-9-8-13(14)17(15)18/h12-19H,1-11H2

InChI Key

OPEALXSBJSNYAZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC1CCCCCCO)C3C2C4C3CC4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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